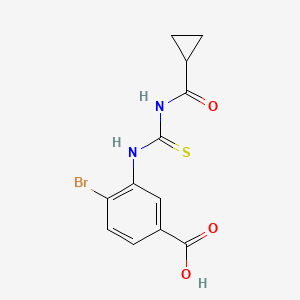![molecular formula C23H24F4N2O2 B7432657 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用機序
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is responsible for transmitting signals from the B-cell receptor to downstream signaling molecules, ultimately leading to the proliferation and survival of B-cells. By inhibiting BTK, this compound disrupts this signaling pathway and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting BTK activity, this compound has been shown to downregulate the expression of anti-apoptotic proteins, such as Bcl-2, and upregulate the expression of pro-apoptotic proteins, such as Bim. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the survival of B-cells.
実験室実験の利点と制限
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which allows for precise modulation of the B-cell receptor signaling pathway. This compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.
One limitation of this compound is that it has not been extensively studied in non-human primates, which limits our understanding of its safety profile. Additionally, this compound has not been evaluated in combination with other drugs, which may limit its potential for use in combination therapies.
将来の方向性
There are several future directions for the development of 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by aberrant B-cell activation. This compound may also have potential in the treatment of other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma.
Another future direction is the development of combination therapies that incorporate this compound with other drugs, such as inhibitors of PI3K or BCL-2. These combination therapies may have synergistic effects and improve the overall efficacy of treatment.
Conclusion:
This compound is a promising small molecule inhibitor that targets the B-cell receptor signaling pathway through inhibition of BTK. It has demonstrated potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further research is needed to fully understand the potential applications of this compound and to develop effective combination therapies.
合成法
The synthesis of 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide involves a series of chemical reactions that result in the formation of the final product. The exact synthesis method is proprietary information and has not been disclosed in the literature.
科学的研究の応用
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to induce apoptosis (programmed cell death) in B-cells.
特性
IUPAC Name |
5-[[2-cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F4N2O2/c24-20-10-9-17(13-19(20)21(28)30)29-22(31)18(15-6-2-1-3-7-15)12-14-5-4-8-16(11-14)23(25,26)27/h4-5,8-11,13,15,18H,1-3,6-7,12H2,(H2,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVSHXBNHNPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-[(2-Fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432577.png)

![N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)

![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![3-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432614.png)
![N'-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N'-(2-hydroxyethyl)-N-methyl-N-[2-(N-methyl-4-sulfamoylanilino)ethyl]oxamide](/img/structure/B7432619.png)
![1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B7432627.png)
![N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide](/img/structure/B7432636.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)
![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)
![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)

